molecular formula C7H7N3O3 B3355912 Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- CAS No. 64134-26-5

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-

Cat. No.: B3355912
CAS No.: 64134-26-5
M. Wt: 181.15 g/mol
InChI Key: QRHVJFJTKLUIDU-UHFFFAOYSA-N
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Description

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- (CAS: 64134-26-5) is a bicyclic heterocyclic compound featuring fused imidazole and pyrimidine rings. The molecule includes a carboxylic acid substituent at position 7 and a ketone group at position 5, with partial saturation in the pyrimidine ring (5,6,7,8-tetrahydro configuration).

The compound is commercially available as a hydrochloride salt (monohydrochloride, (S)-enantiomer; CAS: 151112-05-9) for research purposes, supplied by entities like Hebei Jimi Trading Co., Ltd. . Synthetic routes to this compound are less described compared to its isomers, though cyclocondensation and transition-metal-catalyzed methods are plausible based on related heterocycles .

Properties

IUPAC Name

5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c11-6(12)5-1-4-2-8-3-10(4)7(13)9-5/h2-3,5H,1H2,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHVJFJTKLUIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N2C1=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461191
Record name Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64134-26-5
Record name Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclocondensation process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyrimidine derivatives, which can exhibit different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Synthetic Applications

Imidazo[1,5-c]pyrimidine-7-carboxylic acid serves as an essential building block in the synthesis of more complex heterocyclic compounds.

Synthesis of Derivatives

  • The compound can undergo various reactions such as oxidation and substitution to yield hydroxylated derivatives or functionalized imidazopyrimidine derivatives.
  • It is utilized in creating novel compounds through functionalization by introducing substituents like alkyl or aryl groups to modify its core structure.

Reaction Conditions

  • Researchers explore different solvents, temperatures, and catalysts to optimize the synthesis of derivatives for enhanced biological activity or altered physicochemical properties.

Biological Activities

Imidazo[1,5-c]pyrimidine-7-carboxylic acid has been studied for its potential biological activities, notably in anti-inflammatory and anticancer research.

Anti-inflammatory Properties

  • Studies indicate that this compound exhibits anti-inflammatory effects by reducing inflammatory markers in tissues, such as prostaglandins. In vivo studies have shown decreased paw swelling in animal models.

Anticancer Potential

  • The compound has been investigated for its ability to modulate enzymatic pathways relevant to cancer. Its structure allows interaction with specific biological targets that may influence cellular processes such as apoptosis and proliferation.

Antimicrobial Activity

  • Research suggests potential antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

Therapeutic Applications

The therapeutic potential of imidazo[1,5-c]pyrimidine derivatives extends to several diseases.

Cancer Treatment

  • Ongoing research aims to evaluate the efficacy of these compounds in cancer therapy by targeting specific enzymes involved in tumor growth and survival pathways .

Infectious Diseases

  • The compound's derivatives have shown promise against drug-resistant strains of bacteria, including Mycobacterium tuberculosis, indicating their potential role in treating infectious diseases .

Case Studies

Several studies highlight the applications of imidazo[1,5-c]pyrimidine derivatives:

StudyFocusFindings
Study 1Anticholinesterase ActivityNew derivatives synthesized showed significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes.
Study 2Antimicrobial ActivityCompounds demonstrated minimum inhibitory concentrations (MICs) ≤0.006 μM against resistant Mycobacterium strains, highlighting their potential as new therapeutic agents for tuberculosis .
Study 3PharmacokineticsEvaluation of pharmacokinetics in mice showed promising results for oral bioavailability and efficacy against drug-resistant strains .

Mechanism of Action

The mechanism of action of imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Insights : The ketone and carboxylic acid groups in the target compound may enhance solubility but limit blood-brain barrier penetration compared to carboxamide analogs.
  • Synthetic Challenges : Transition-metal-catalyzed methods for imidazo[1,5-c]pyrimidines remain underdeveloped relative to imidazo[1,2-b]pyridazines.
  • Pharmacological Exploration : While patents hint at kinase inhibition, detailed mechanistic studies and in vivo data are lacking for the target compound.

Biological Activity

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo- is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fused imidazole and pyrimidine ring system with the following key characteristics:

  • Chemical Formula : C₈H₈N₄O₃
  • Functional Groups : Carboxylic acid at the 7-position and an oxo group at the 5-position.

These structural elements contribute to its unique reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Imidazo[1,5-c]pyrimidine derivatives. For example, derivatives have shown significant activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for some compounds were reported as low as 0.48 μg/mL against resistant strains .

Anti-inflammatory Properties

Research indicates that this compound may act as an anti-inflammatory agent. In animal models, treatment with Imidazo[1,5-c]pyrimidine-7-carboxylic acid resulted in reduced paw swelling and lower levels of inflammatory mediators such as prostaglandins. These findings suggest its potential utility in treating inflammatory conditions.

Anticancer Effects

Imidazo[1,5-c]pyrimidine derivatives have been investigated for their anticancer properties. Studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (e.g., MDA-MB-231 cells). The half-maximal inhibitory concentration (IC₅₀) values for these compounds were notably lower than those of standard chemotherapeutic agents like 5-Fluorouracil .

The biological activity of Imidazo[1,5-c]pyrimidine-7-carboxylic acid is attributed to its interaction with specific molecular targets. It has been shown to inhibit key enzymes involved in DNA replication and protein synthesis. Such interactions can lead to the modulation of cellular processes like apoptosis and proliferation .

Recent Advances in Drug Discovery

A recent survey on pyrimidine-based drugs emphasizes the importance of this compound class in drug discovery. Notably, Imidazo[1,5-c]pyrimidine derivatives have been explored for their potential in treating infectious diseases and cancer, showcasing their versatility as therapeutic agents .

Comparative Studies

Comparative studies of similar compounds reveal that while other imidazopyrimidine derivatives exhibit some biological activities, Imidazo[1,5-c]pyrimidine-7-carboxylic acid stands out due to its specific ring fusion and functional groups that confer distinct reactivity and biological effects. For instance:

Compound NameBiological ActivityIC₅₀ (μM)Notes
Imidazo[1,5-c]pyrimidine-7-carboxylic acidAnticancer0.126Potent against MDA-MB-231
5-Oxo-5H,6H-imidazo[1,2-c]pyrimidine-7-carboxylic acidAntimicrobial<1Effective against TB strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing imidazo-pyrimidine derivatives, and how can reaction conditions be standardized?

  • Methodology : Start with cyclocondensation of precursors (e.g., aminopyrimidines with carbonyl derivatives) under acidic or basic catalysis. Monitor reaction progress via TLC or HPLC, and optimize temperature (80–120°C) and solvent polarity (DMF, ethanol) to enhance yield . Purify intermediates via recrystallization or column chromatography using silica gel. Validate purity using melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and functional groups?

  • Methodology : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the imidazo-pyrimidine core and substituent positions. IR spectroscopy identifies carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (O-H, ~2500–3000 cm1^{-1}) groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the critical storage conditions to maintain the compound’s stability?

  • Methodology : Store lyophilized samples at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. For short-term use (6–12 weeks), -4°C is acceptable, but monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational chemistry predict reaction mechanisms and optimize synthetic pathways for this compound?

  • Methodology : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Use reaction path search algorithms (e.g., GRRM) to identify energetically favorable pathways. Validate predictions with experimental kinetics (e.g., Arrhenius plots) and isotopic labeling studies .

Q. How can contradictions in spectral data (e.g., unexpected 1H^1H-NMR splitting patterns) be resolved?

  • Methodology : Perform 2D NMR experiments (COSY, HSQC, HMBC) to clarify spin-spin coupling and long-range correlations. Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or ChemDraw). Consider dynamic effects (e.g., tautomerism) using variable-temperature NMR .

Q. What strategies are effective for studying the compound’s electronic properties and potential catalytic applications?

  • Methodology : Conduct cyclic voltammetry to assess redox behavior. Use UV-Vis spectroscopy to analyze charge-transfer transitions. Pair with DFT-calculated HOMO/LUMO energies to correlate electronic structure with catalytic activity (e.g., in oxidation reactions) .

Q. How can solvent effects and pH influence the compound’s reactivity in aqueous-phase reactions?

  • Methodology : Perform kinetic studies under varying pH (2–12) and solvent compositions (water, acetonitrile, THF). Use Hammett plots or Brønsted analysis to quantify substituent effects. Monitor protonation states via 1H^1H-NMR titration or pH-dependent UV-Vis spectroscopy .

Methodological Considerations

  • Contradiction Analysis : Cross-reference experimental data (e.g., melting points, spectral shifts) with computational predictions to identify inconsistencies. For example, discrepancies in 13C^{13}C-NMR chemical shifts may indicate unaccounted stereoelectronic effects or impurities .
  • Experimental Design : Prioritize reproducibility by documenting solvent grades, catalyst batches, and reaction atmospheres. Use fractional factorial designs to screen multiple variables (temperature, solvent, stoichiometry) efficiently .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-
Reactant of Route 2
Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-

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